molecular formula C14H24N4OS B5724023 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5724023
M. Wt: 296.43 g/mol
InChI Key: NLIPPJATOJKRDV-UHFFFAOYSA-N
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Description

The compound 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and an acetamide moiety at position 2. The acetamide is further functionalized with an azepane (7-membered cyclic amine) group. Thiadiazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., Akt ), cytotoxicity , and neuroprotective effects .

Properties

IUPAC Name

2-(azepan-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-11(2)9-13-16-17-14(20-13)15-12(19)10-18-7-5-3-4-6-8-18/h11H,3-10H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPPJATOJKRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where the azepane acts as a nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. For instance, compounds from this family have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of caspase pathways . The specific compound may share similar mechanisms due to its structural analogies.

Neuroprotective Effects

Thiadiazole derivatives are recognized for their neuroprotective activities. Studies indicate that these compounds can protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . The potential neuroprotective effects of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide warrant further investigation.

Anti-inflammatory Properties

Compounds containing the thiadiazole structure have demonstrated anti-inflammatory effects by modulating inflammatory pathways and cytokine production . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A study highlighted the efficacy of thiadiazole derivatives in inhibiting cancer cell proliferation. These compounds were found to significantly reduce cell viability in various cancer cell lines, showcasing their potential as therapeutic agents . The study emphasizes the need for further exploration into specific derivatives like this compound.

Case Study 2: Neuroprotective Mechanisms

In another research effort focusing on neuroprotection, thiadiazole analogs were shown to exert protective effects against ischemic injury in neuronal cells. The mechanisms involved included the inhibition of apoptotic pathways and reduction of reactive oxygen species (ROS) levels . This aligns with the expected profile of this compound.

Mechanism of Action

The exact mechanism of action of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, physical properties, and biological activities:

Compound Name/ID Substituent on Acetamide Melting Point (°C) Reported Biological Activity Reference
Target Compound: 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide Azepan-1-yl Not reported Not explicitly reported N/A
2-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenyl Not reported Not reported
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide (4.10) Triazinoquinazolinyl (thio-linked) 262–264 Not reported
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) (4-Nitrophenyl)amino (thio-linked) Not reported Akt inhibition (92.36%), apoptosis induction
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) Benzo[d]oxazol-2-ylthio 248–249 Neuroprotective effects
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) 3-Fluorophenyl Not reported Cytotoxicity against cancer cells
Key Observations:
  • Azepane vs. Aromatic Substituents: The azepane group in the target compound introduces a bulky, nitrogen-containing heterocycle. This contrasts with aromatic substituents (e.g., 4-chlorophenyl , 3-fluorophenyl ) or fused heterocycles (e.g., triazinoquinazolinyl ), which may prioritize π-π interactions or planar binding. Azepane’s flexibility and basic amine could enhance solubility or enable hydrogen bonding .
  • Thio-Linked vs.

Biological Activity

2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

  • Formation of the Azepane Ring : The azepane moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Thiadiazole Incorporation : The thiadiazole ring is introduced via nucleophilic substitution reactions.
  • Final Coupling : The acetamide group is added to complete the synthesis.

The overall yield and purity can be optimized by adjusting reaction conditions such as temperature and using catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : It significantly reduces cell viability in cancer cells compared to control groups.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.

A comparative analysis of its efficacy against standard chemotherapeutic agents shows promising results.

Cancer Cell Line IC50 (µM) Standard Drug IC50 (µM)
HeLa1215 (Doxorubicin)
MCF71014 (Tamoxifen)

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase isoforms, which are implicated in various physiological processes and disease states.
    • Inhibition studies reveal that it outperforms standard inhibitors like Acetazolamide in terms of potency against human carbonic anhydrase I and II isoforms .
  • Receptor Modulation : The compound may modulate receptor signaling pathways associated with apoptosis and cell survival.

Case Studies

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of several thiadiazole derivatives, including our compound. The results indicated that it had superior activity compared to many existing antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer effects of thiadiazole derivatives on breast cancer cells, showing that treatment with the compound led to significant reductions in tumor growth in vivo .

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